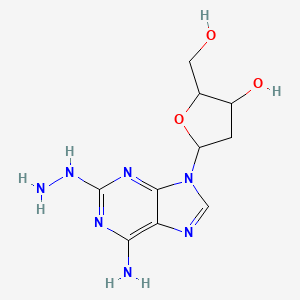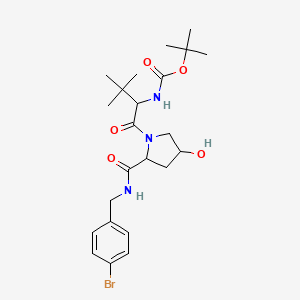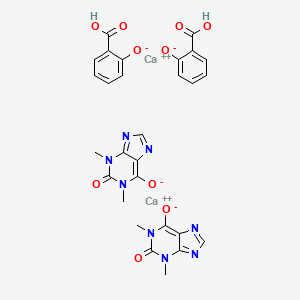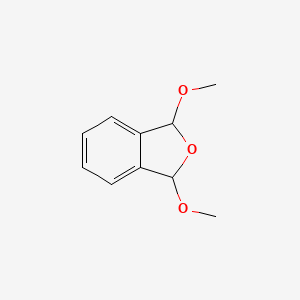![molecular formula C8H13F3O2 B12103455 [4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol](/img/structure/B12103455.png)
[4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol: is an organic compound characterized by the presence of a tetrahydropyran ring substituted with a trifluoroethyl group and a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization of a diol or through intramolecular etherification.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides or trifluoroethyl sulfonates.
Addition of the Methanol Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The methanol group in [4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the trifluoroethyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Reduced derivatives with modified trifluoroethyl groups
Substitution: Compounds with substituted trifluoroethyl groups
科学的研究の応用
Chemistry
In synthetic chemistry, [4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of trifluoroethyl groups on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorinated compounds in biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design.
Industry
In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for the development of high-performance materials and additives.
作用機序
The mechanism of action of [4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance binding affinity and selectivity, while the tetrahydropyran ring provides structural stability. These interactions can modulate biological pathways and lead to desired therapeutic effects.
類似化合物との比較
Similar Compounds
[4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol: vs. : The latter compound has a tetrahydrofuran ring instead of a tetrahydropyran ring, which can affect its chemical reactivity and biological activity.
This compound: vs. : The ethanol derivative has an additional carbon in the alcohol moiety, which can influence its solubility and metabolic stability.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoroethyl group and a tetrahydropyran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H13F3O2 |
|---|---|
分子量 |
198.18 g/mol |
IUPAC名 |
[4-(2,2,2-trifluoroethyl)oxan-4-yl]methanol |
InChI |
InChI=1S/C8H13F3O2/c9-8(10,11)5-7(6-12)1-3-13-4-2-7/h12H,1-6H2 |
InChIキー |
RYSCCHFMMVORBU-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1(CC(F)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


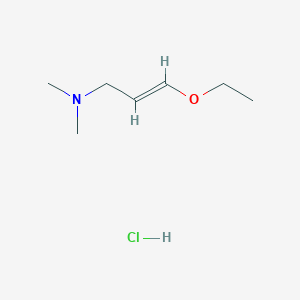

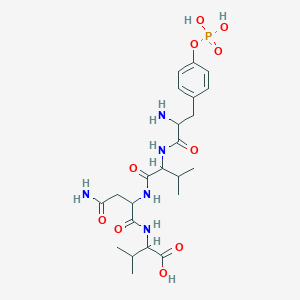
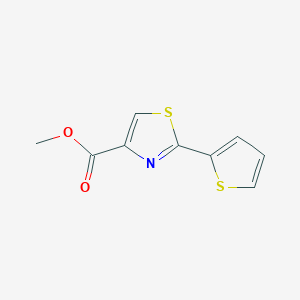
![(26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate](/img/structure/B12103407.png)
![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride](/img/structure/B12103408.png)
